(S)-1-(2-Chloro-6-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable aromatic compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chloro substituent contribute to the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[2-chloro-6-(difluoromethyl)phenyl]ethan-1-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(1S)-1-[2-chloro-6-(methyl)phenyl]ethan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
YSHBRTKBMMJIMW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N |
Origin of Product |
United States |
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